Nymphaeol A

Description

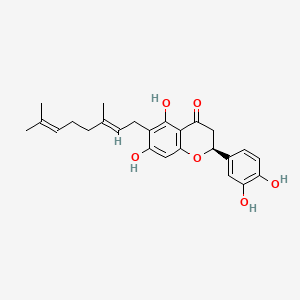

Structure

3D Structure

Properties

CAS No. |

73676-38-7 |

|---|---|

Molecular Formula |

C25H28O6 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1 |

InChI Key |

XCYSQFHYFNWYFP-CEMXSPGASA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Nymphaeol a

Natural Sources and Geographical Distribution

Nymphaeol A has been identified in distinct natural sources, primarily propolis and specific plant species, with geographical origins often linked to subtropical regions.

Propolis, a resinous substance collected by honeybees from plant sources, has emerged as a significant source of this compound. Notably, propolis collected from Okinawa, the southernmost prefecture of Japan, has been extensively studied and found to contain this compound as one of its major constituents tandfonline.comnih.govnih.govmdpi.com. Okinawan propolis, often referred to as Macaranga-type Pacific propolis, is characterized by its unique chemical profile, which includes a variety of prenylated flavonoids such as this compound researchgate.netmedcraveonline.comsci-hub.se. The presence of this compound in Okinawan propolis contributes to its reported biological activities, including antioxidant and antiangiogenic properties nih.govnih.gov.

The botanical origins of this compound are closely tied to specific plant genera. The leaves of Macaranga tanarius (L.) Müll. Arg., a species distributed across Southeast Asia, southern China, and Okinawa, have been identified as a source of Nymphaeol C and related prenylated flavanones, suggesting a strong link to the composition of Okinawan propolis sci-hub.seresearchgate.netnih.govacs.orgjst.go.jpnih.gov. Research has indicated that Macaranga tanarius fruit resin is the probable plant source for Okinawan propolis, containing similar prenylated flavonoids researchgate.netsci-hub.senih.gov. Furthermore, this compound has also been reported in Hernandia nymphaefolia and Hernandia sonora, with studies noting the isolation of Nymphaeols A, B, and C from Hernandia nymphaefolia researchgate.netnih.govnih.gov. Other Macaranga species, such as Macaranga triloba, have also yielded related prenylated flavanones like Nymphaeol B and C, underscoring the genus's importance in natural product chemistry researchgate.netresearchgate.net.

Advanced Isolation and Purification Techniques from Natural Sources

The isolation and purification of this compound from complex biological matrices like propolis and plant extracts typically involve a combination of extraction and chromatographic techniques.

Chromatographic techniques are fundamental for separating and purifying this compound from crude extracts. Column Chromatography (CC) is a widely used preparative method that separates compounds based on their differential adsorption and elution properties using a stationary phase (e.g., silica (B1680970) gel) and a mobile phase hilarispublisher.combanglajol.infoiipseries.orgedubirdie.com. High-Performance Liquid Chromatography (HPLC) is another powerful technique employed for both analytical and preparative purposes, offering high resolution and sensitivity for isolating compounds like this compound to high purity levels nih.govnih.govhilarispublisher.combanglajol.infoiipseries.orgjsmcentral.org. Studies have specifically detailed the purification of this compound from Okinawan propolis extracts using a combination of column chromatography and HPLC nih.gov. Thin-layer chromatography (TLC) is often used as a preliminary step for monitoring separation during column chromatography banglajol.infoedubirdie.com.

The initial step in isolating this compound involves extracting the compound from its natural source. Ethanol (B145695) extraction is a common and effective method for obtaining this compound from propolis and plant materials nih.govnih.govacs.orgmdpi.comwisdomlib.org. Ethanol, being a polar solvent, is capable of dissolving a wide range of organic compounds, including flavonoids like this compound. Research has shown that ethanol extracts of Okinawan propolis (EEOP) are processed further to isolate this compound nih.govnih.gov. Other extraction methods, such as those using ethyl acetate (B1210297) or dichloromethane, are also employed in natural product chemistry for isolating various compounds, including flavanones researchgate.net.

Biosynthetic Pathways and Precursors of Nymphaeol a

General Flavonoid Biosynthesis Frameworks

The foundational structure of Nymphaeol A is its flavanone (B1672756) core, which is assembled through the well-established flavonoid biosynthesis pathway. wikipedia.org This pathway is a branch of the broader phenylpropanoid pathway and begins with an aromatic amino acid. nih.govmdpi.com

The initial steps involve the conversion of L-phenylalanine into 4-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.govfrontiersin.org The resulting 4-coumaroyl-CoA molecule serves as a primary building block for the flavonoid skeleton. researchgate.net

The first committed step to the flavonoid pathway proper is catalyzed by chalcone (B49325) synthase (CHS). This enzyme facilitates a condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA (derived from acetyl-CoA) to form a C15 intermediate known as a chalcone, specifically naringenin (B18129) chalcone. wikipedia.orgmdpi.com Subsequently, the enzyme chalcone isomerase (CHI) catalyzes the stereospecific cyclization of the chalcone into a flavanone, yielding (2S)-naringenin, which is the direct precursor for a wide array of flavonoids. wikipedia.orgmdpi.com this compound, being a tetrahydroxyflavanone (B13395739), is believed to derive from a naringenin or eriodictyol (B191197) analog. nih.gov

Shikimate Pathway Involvement for Aromatic Precursors

The essential aromatic precursor for the flavonoid backbone, L-phenylalanine, is synthesized via the shikimate pathway. nih.govnih.gov This pathway is fundamental in plants and microorganisms for the production of all aromatic amino acids (phenylalanine, tyrosine, and tryptophan) but is absent in animals. hebmu.edu.cn

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate from glycolysis, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net A series of seven enzymatic reactions converts these initial substrates into chorismate. nih.gov Chorismate is a critical branch-point metabolite. One branch leads to the formation of prephenate, which is subsequently converted to L-phenylalanine, the gateway molecule to the phenylpropanoid and flavonoid biosynthetic routes. mdpi.comhebmu.edu.cn It is estimated that a significant portion of all carbon fixed by plants is channeled through this pathway, highlighting its metabolic importance. hebmu.edu.cn

Isoprenoid and Prenylation Mechanisms

The defining feature of this compound is the geranyl group attached to its A-ring. This C10-isoprenoid moiety is synthesized through dedicated pathways that produce the universal five-carbon (C5) isoprenoid building blocks. nih.govmdpi.com

Mevalonate and Non-Mevalonate (MEP/DOXP) Pathways for Prenyl Moiety

In plants, two independent pathways operating in different cellular compartments are responsible for synthesizing the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.comwikipedia.orgnih.gov

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway starts from acetyl-CoA. mdpi.com A series of enzymatic steps converts acetyl-CoA into (R)-mevalonate, which is then phosphorylated and decarboxylated to yield IPP. nih.gov

The Non-Mevalonate (MEP/DOXP) Pathway: This pathway operates in the plastids. wikipedia.orgnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP). researchgate.net Subsequent reactions convert DOXP into 2-C-methyl-D-erythritol 4-phosphate (MEP) and ultimately to both IPP and DMAPP. wikipedia.orgresearchgate.net

The geranyl moiety of this compound is a C10 monoterpene derivative. Its precursor, geranyl pyrophosphate (GPP), is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase. researchgate.net While there can be some exchange of isoprenoid precursors between the cytosol and plastids, the MEP pathway is generally considered the primary source for monoterpenes like the geranyl group. mdpi.comnih.gov

Enzymatic Prenyl Transfer and Site-Specific Prenylation

The final step in assembling the this compound molecule is the attachment of the geranyl group to the flavonoid core. This reaction is a Friedel-Crafts type alkylation catalyzed by a class of enzymes known as prenyltransferases (PTs). nih.gov Plant flavonoid PTs are typically membrane-bound proteins that exhibit a high degree of substrate and regiospecificity, ensuring the prenyl group is attached to a specific position on the flavonoid skeleton. nih.govnih.gov

For this compound, the geranyl group is specifically attached to the C-6 position of the flavanone A-ring. nih.gov This requires a C-geranyltransferase that recognizes both the flavanone acceptor molecule (likely eriodictyol or a similar tetrahydroxyflavanone) and the geranyl pyrophosphate (GPP) donor. nih.govnih.gov The enzyme facilitates the formation of a carbon-carbon bond between the C-6 of the flavonoid and the C-1 of the geranyl group. While many prenyltransferases have been identified, the specific enzyme responsible for the C-6 geranylation of a flavanone to produce this compound has not yet been formally characterized. nih.govmdpi.com

Hypothetical Biosynthetic Routes of this compound

Based on the established general pathways, a hypothetical biosynthetic route for this compound can be proposed. The pathway integrates primary metabolism with the specialized phenylpropanoid and isoprenoid pathways.

Formation of the Flavanone Core: The pathway begins with precursors from primary metabolism. The Shikimate Pathway converts phosphoenolpyruvate and erythrose-4-phosphate into L-phenylalanine.

Phenylalanine enters the Phenylpropanoid Pathway , where it is converted to 4-coumaroyl-CoA.

Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.

Chalcone Isomerase (CHI) cyclizes the chalcone to form the flavanone (2S)-naringenin.

this compound is a tetrahydroxyflavanone (3',4',5,7-tetrahydroxy). Naringenin has hydroxyl groups at positions 4', 5, and 7. Therefore, an additional hydroxylation at the 3' position of the B-ring is required. This is likely catalyzed by Flavonoid 3'-hydroxylase (F3'H) , converting naringenin into eriodictyol (3',4',5,7-tetrahydroxyflavanone), the likely direct flavonoid precursor to this compound.

Formation of the Geranyl Donor: In parallel, the MEP/DOXP Pathway (primarily in plastids) and/or the MVA Pathway (in the cytosol) synthesize IPP and DMAPP from glyceraldehyde-3-phosphate, pyruvate, and acetyl-CoA.

Geranyl Pyrophosphate Synthase (GPPS) condenses one molecule of IPP and one molecule of DMAPP to form geranyl pyrophosphate (GPP).

Final Geranylation Step: A putative Flavanone 6-Geranyltransferase , a specific prenyltransferase, catalyzes the electrophilic substitution of the geranyl group from GPP onto the electron-rich C-6 position of the eriodictyol A-ring. This final, site-specific C-C bond formation yields the final product, This compound .

Table of Compounds

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques have been crucial.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals for the flavanone core, including three doublet-doublet signals corresponding to the protons at H-2, H-3ax, and H-3eq. researchgate.net A distinct downfield singlet signal is indicative of the C-5 hydroxyl proton, which is intramolecularly hydrogen-bonded to the C-4 carbonyl group. nih.gov Signals in the aromatic region, often appearing as ortho-coupled doublets, suggest the substitution pattern on the B-ring. nih.gov Furthermore, the presence of a geranyl group is confirmed by characteristic signals for vinyl protons, methylene (B1212753) groups, and methyl singlets. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum of this compound shows 25 distinct carbon signals, which is consistent with its molecular formula. mdpi.com Key signals include a carbonyl carbon (C-4), an oxygenated methine carbon (C-2), and several oxygenated aromatic carbons, confirming the flavanone skeleton. researchgate.net The signals corresponding to the geranyl side chain are also clearly identifiable. mdpi.com The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which was instrumental in confirming the presence of three methyl groups, four methylene groups, seven methine groups, and eleven quaternary carbons in this compound. nih.gov

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for establishing the connectivity between atoms.

¹H-¹H COSY experiments establish the correlation between adjacent protons, helping to piece together spin systems within the molecule, such as the flavanone C-ring and the geranyl side chain. nih.gov

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.gov

HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation. It reveals long-range correlations between protons and carbons (typically over two to three bonds). researchgate.net For this compound, HMBC correlations have been critical in determining the precise location of the geranyl group at the C-6 position of the A-ring. mdpi.com For instance, correlations are observed between the methylene protons of the geranyl group and the carbons of the A-ring. researchgate.netmdpi.com

The comprehensive analysis of 1D and 2D NMR data allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Chemical shifts (δ) are reported in ppm. Data may vary slightly depending on the solvent used.)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 79.7 | 5.33 (dd, 12.8, 3.0) |

| 3 | 43.3 | 3.09 (dd, 17.2, 12.8), 2.78 (dd, 17.2, 3.0) |

| 4 | 196.8 | - |

| 4a | 102.8 | - |

| 5 | 164.8 | 12.47 (s) |

| 6 | 108.9 | - |

| 7 | 167.3 | - |

| 8 | 96.3 | 5.95 (s) |

| 1' | 128.9 | - |

| 2' | 115.3 | 6.90 (d, 1.8) |

| 3' | 145.8 | - |

| 4' | 145.9 | - |

| 5' | 115.9 | 6.84 (d, 8.2) |

| 6' | 119.0 | 6.78 (dd, 8.2, 1.8) |

| 1'' | 21.5 | 3.19 (d, 7.0) |

| 2'' | 122.3 | 5.06 (t, 7.0) |

| 3'' | 138.1 | - |

| 4'' | 39.9 | 2.05 (m) |

| 5'' | 26.5 | 2.05 (m) |

| 6'' | 123.9 | 5.06 (t, 7.0) |

| 7'' | 131.8 | - |

| 8'' | 25.7 | 1.67 (s) |

| 9'' | 17.7 | 1.58 (s) |

| 10'' | 16.2 | 1.61 (s) |

Source: Data compiled from scientific literature. mdpi.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For this compound, techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) have been utilized. nih.govphenomenex.com These methods have confirmed the molecular formula of this compound to be C₂₅H₂₈O₆. nih.govnih.gov The experimentally determined mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is found to be consistent with the calculated value for this formula, providing strong evidence for its elemental composition. mdpi.com

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z [M+H]⁺ | Molecular Formula |

| HR-ESIMS | Positive | 425.1948 | C₂₅H₂₈O₆ |

| HRFABMS | Positive | 441.1921 ([M+H]⁺ for a related C25H28O7) | C₂₅H₂₈O₆ |

Source: Data compiled from scientific literature. nih.govmdpi.com

Chiral Characterization Techniques (where applicable for its flavanone scaffold)

The flavanone scaffold of this compound contains a stereocenter at the C-2 position, meaning it can exist as a pair of enantiomers. The determination of the absolute configuration at this chiral center is crucial for a complete structural description and for understanding its biological interactions, as enantiomers can have different physiological effects.

Circular Dichroism (CD) spectroscopy is a key technique used to determine the absolute configuration of chiral molecules like this compound. muni.cz This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, can be compared to the spectra of related compounds with known absolute configurations or to theoretical calculations to assign the stereochemistry. For flavanones, the sign of the Cotton effect in the 270-330 nm region (n → π* transition of the carbonyl group) and around 240 nm (π → π* transition) is often used to determine the stereochemistry at C-2. The absolute configuration of this compound and related C-geranylflavonoids has been determined using this powerful technique. researchgate.netmuni.cz

Membrane Interaction and Dynamics

The lipophilic nature of Nymphaeol A, stemming from its geranyl side chain, allows it to interact with biological membranes nih.gov. Molecular dynamics simulations have provided insights into its behavior within these structures. This compound can insert into phospholipid bilayers, positioning itself between the hydrocarbon chains and slightly increasing membrane fluidity nih.gov. It shows a preference for certain lipid compositions, such as POPC and PSM, over others like POPE or cholesterol nih.gov. This ability to integrate into and modulate membrane properties is believed to contribute to its potent bioactivity nih.gov. In aqueous solutions, this compound tends to form aggregates, but these can also insert spontaneously into membranes, where it exists in both monomeric and aggregated forms nih.gov.

Conclusion

Nymphaeol A stands out as a prenylated flavonoid with a remarkable spectrum of biological activities. Its potent antioxidant, anti-inflammatory, anti-angiogenic, antimicrobial, cytotoxic, and enzyme-inhibitory properties underscore its significance in natural product chemistry and its potential as a lead compound for therapeutic development. Further research into its specific mechanisms of action and structure-activity relationships will continue to illuminate the therapeutic value of this versatile natural molecule.

Biological Activities and Molecular Mechanisms of Nymphaeol a

Antiangiogenic Mechanisms

Nymphaeol A demonstrates significant antiangiogenic potential through multiple molecular and cellular mechanisms, impacting both in vitro and in vivo models of blood vessel formation.

Studies utilizing human umbilical vein endothelial cells (HUVECs) have shown that this compound effectively inhibits their ability to form capillary-like tube structures in vitro. While ethanol (B145695) extracts of Okinawan propolis (EEOP) demonstrated antiangiogenic activity at 3.13 μg/mL in tube formation assays, this compound was identified as the most potent prenylated flavonoid among those isolated from EEOP, exhibiting the strongest antiangiogenic activity. This inhibition suggests a direct impact on the process of endothelial cell migration, proliferation, and organization necessary for neovascularization.

In vivo validation of this compound's antiangiogenic properties has been demonstrated through the chorioallantoic membrane (CAM) assay, a well-established model for studying neovascularization. Treatment with this compound at a concentration of 25 μ g/egg significantly suppressed the formation of new blood vessels in the CAM. This finding corroborates its in vitro observations, indicating that this compound can effectively impede angiogenesis in a complex biological system.

At the molecular level, this compound has been shown to modulate critical signal transduction pathways involved in endothelial cell survival and proliferation. Specifically, this compound markedly inactivates the mitogen-activated protein kinase/ERK kinase 1/2 (MEK1/2) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling cascade by reducing the phosphorylation of these kinases. The MEK1/2-ERK1/2 pathway is a key regulator of cell proliferation, migration, and survival, and its inactivation by this compound is considered a significant mechanism underlying its antiangiogenic effects. This inactivation disrupts the pro-survival signals that promote new vessel formation.

Enzyme Inhibition Profiling

This compound has also been investigated for its inhibitory effects on specific enzymes implicated in disease processes, most notably p21-Activated Kinase 1 (PAK1).

The oncogenic kinase PAK1 is a crucial regulator of various cellular processes, including cell growth, invasion, metastasis, and angiogenesis. Computational studies, including molecular docking and molecular dynamics simulations, have indicated that this compound (NA) strongly binds to the catalytic cleft of PAK1. These analyses, along with PASS prediction and ADMET profiling, suggest that this compound acts as a selective and potentially safer inhibitor of PAK1 compared to other tested compounds. While direct in vitro IC50 values for this compound against PAK1 are not detailed in the provided snippets, its demonstrated interaction and predicted properties position it as a promising modulator of PAK1-dependent signaling pathways, which are known to influence angiogenesis and cancer progression.

Compound List

this compound (NA)

Okinawan propolis (EEOP)

Cucurbitacin I (C-I)

Staurosporine (SPN)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Modulation

This compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) researchgate.netbindingdb.orgresearchgate.net. AChE is a crucial enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), playing a vital role in cholinergic neurotransmission in the nervous system mdpi.comnih.gov. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease, where increased acetylcholine levels can improve cognitive function mdpi.comnih.gov. Studies indicate that this compound, along with related compounds like Nymphaeol B and Isonymphaeol B, can inhibit AChE researchgate.netresearchgate.net. Specific in vitro assays have reported an IC50 value for this compound against human AChE of 7.20 x 10³ nM bindingdb.org. While this compound is structurally related to compounds known to interact with butyrylcholinesterase (BChE), direct quantitative data on this compound's specific BChE inhibition from the reviewed literature is limited nih.govnih.gov.

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Inhibition

This compound exhibits inhibitory effects on enzymes involved in inflammatory pathways, specifically cyclooxygenases (COX) and lipoxygenases (LOX) probes-drugs.org. These enzymes are central to the production of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which mediate inflammation and pain researchgate.netwikipedia.orgd-nb.info. Research indicates that this compound acts as an inhibitor of 5-lipoxygenase (5-LOX) with an IC50 value of 50 nM bindingdb.org. Furthermore, it has shown inhibitory activity against cyclooxygenase-1 (COX-1), with an IC50 value of 1.80 x 10³ nM bindingdb.org. While the specific inhibition of COX-2 by this compound is not detailed in the provided search results, its interaction with COX-1 and 5-LOX suggests a role in modulating inflammatory processes bindingdb.orgprobes-drugs.org.

Carboxylic Ester Hydrolase and Neutrophil Elastase Interactions

This compound has been identified as a compound that interacts with Carboxylic Ester Hydrolase and Neutrophil Elastase bindingdb.orgucsd.edu. Neutrophil elastase (NE) is a serine protease released by neutrophils during inflammation, contributing to tissue damage and inflammatory responses d-nb.inforcsb.orgnih.gov. Carboxylic ester hydrolases are involved in the breakdown of ester bonds. While this compound has been noted to interact with these enzymes, the specific nature and quantitative data regarding its inhibitory or modulatory effects on Carboxylic Ester Hydrolase and Neutrophil Elastase were not detailed in the reviewed literature.

Antioxidant and Radical Scavenging Properties

This compound possesses significant antioxidant and radical scavenging properties, contributing to its protective effects against oxidative stress mdpi.comnih.govresearchgate.netnih.govresearchgate.netnews-medical.net. Its chemical structure, featuring multiple hydroxyl groups and a lipophilic geranyl chain, is conducive to neutralizing reactive oxygen species (ROS) mdpi.comwikipedia.org.

In Vitro Radical Scavenging Assays (e.g., DPPH)

In vitro assays, such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay, are commonly used to evaluate the antioxidant capacity of compounds. Studies have reported this compound to exhibit potent DPPH radical scavenging activity. For instance, this compound demonstrated an antioxidant half-maximal inhibitory concentration (IC50) of 15.49 µM in one study news-medical.net. Other research also indicates strong antioxidant potential with IC50 values for isolated compounds including this compound ranging from 6.33 to 17.32 µM researchgate.net. Another study reported an IC50 of 102.12 µM for this compound in the DPPH assay unmul.ac.id. These findings highlight this compound's ability to scavenge free radicals effectively.

Interaction with Biological Membranes

The interaction of this compound with biological membranes is a key aspect of its biophysical behavior, influencing its localization and the membrane's physical properties.

Membrane Insertion and Localization Dynamics

Molecular dynamics simulations have revealed that this compound, when initially in an aqueous solution, can spontaneously insert itself into biological membranes mdpi.comdntb.gov.uaresearchgate.net. Within the membrane, NYA can exist in both monomeric and aggregated forms, tending to adopt its most extended conformation mdpi.comdntb.gov.uaresearchgate.net. The molecule moves within the membrane, with its movement along the axis perpendicular to the membrane surface being faster than that of the membrane's lipids mdpi.comdntb.gov.uaresearchgate.net. Studies indicate that NYA inserts between the phospholipid hydrocarbon chains, forming an approximate angle of 35-36° relative to the membrane's surface mdpi.comdntb.gov.uaresearchgate.net. This insertion positions NYA within the membrane, potentially allowing its polar tetrahydroxyflavanone (B13395739) moiety to interact with the carbonyl groups of phospholipids (B1166683) near the membrane interface, while the hydrophobic geranyl chain is situated deeper within the hydrocarbon core mdpi.com. This specific localization is considered well-suited for its bioactivity, particularly its antioxidant properties, enabling it to protect membrane lipids from reactive oxygen species mdpi.com.

Influence on Membrane Fluidity and Lipid Interactions

Research has also indicated preferences for specific lipid compositions:

POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine): this compound shows a preference for POPC mdpi.comresearchgate.net.

PSM (N-stearoyl-D-erythro-sphingosylphosphorylcholine): this compound also prefers PSM mdpi.comresearchgate.net.

POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine): this compound does not show a preference for POPE mdpi.comresearchgate.net.

CHOL (Cholesterol): this compound does not show a preference for cholesterol mdpi.comresearchgate.net.

The interaction with POPC and PSM suggests that NYA may integrate more readily into membranes with these lipid components, influencing their biophysical properties mdpi.comresearchgate.net. Cholesterol, known for its role in modulating membrane fluidity by reducing it at higher temperatures and increasing it at lower temperatures, interacts differently with various molecules, and NYA does not show a specific preference for it mdpi.comresearchgate.nettestbook.comlibretexts.orgbioninja.com.aulibretexts.orgkhanacademy.org.

Broader Pharmacological Effects

This compound, as a component of propolis and a prenylated flavonoid, exhibits a range of pharmacological activities.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects through various mechanisms. Studies have shown its ability to inhibit albumin denaturation, reduce nitrite (B80452) accumulation, and inhibit cyclooxygenase-2 (COX-2) activity mdpi.comdntb.gov.ua. In assays evaluating the inhibition of albumin denaturation, this compound exhibited a potent half maximal inhibitory concentration (IC50) of 0.26 µM, indicating strong anti-inflammatory potential mdpi.com. It also showed inhibitory effects on nitrite accumulation with an IC50 of 2.4 µM and on COX-2 activity with an IC50 of 11.74 µM mdpi.com. These findings suggest that this compound can modulate inflammatory pathways, making it a promising candidate for anti-inflammatory applications mdpi.comdntb.gov.ua.

Antimicrobial Activities

This compound contributes to the known antimicrobial properties of propolis mdpi.comdntb.gov.ua. While specific studies detailing the isolated antimicrobial activity of this compound against various pathogens are less prevalent in the provided snippets, its presence in propolis, which is well-documented for its broad-spectrum antimicrobial effects, implies a role in these activities mdpi.comdntb.gov.uanii.ac.jp. For instance, propolis extracts containing this compound have shown antibacterial activity against oral pathogenic bacteria nii.ac.jp.

Antimalarial Activities

This compound has also been investigated for its antimalarial properties. Studies involving flavonoids isolated from Macaranga tanarius leaves, including this compound, have evaluated their activity against Plasmodium falciparum researchgate.netresearchgate.net. In one study, this compound showed an IC50 value of 0.31 µg/mL against Plasmodium falciparum strain 3D7, indicating significant antiplasmodial activity researchgate.netresearchgate.net. This positions this compound as a potential agent in the development of new antimalarial therapies, especially in light of increasing drug resistance in malaria parasites researchgate.netresearchgate.net.

Antidiabetic Potential

This compound has shown potential as an antidiabetic agent, primarily through its ability to inhibit key enzymes involved in carbohydrate metabolism researchgate.netresearchgate.netmdpi.comresearchgate.net. Research indicates that this compound, along with other prenylated flavonoids, strongly suppresses α-glucosidase enzyme activity in vitro researchgate.netresearchgate.netmdpi.comresearchgate.net. α-Glucosidase plays a crucial role in breaking down complex carbohydrates into simple sugars, and its inhibition can lead to a slower absorption of glucose, thereby helping to manage postprandial blood glucose levels mdpi.comresearchgate.netnih.govmdpi.com. Studies have reported IC50 values for this compound's α-glucosidase inhibition in the range of 3.77 µM mdpi.comdntb.gov.ua. This inhibitory action suggests that this compound could be a valuable component in strategies for treating Type 2 Diabetes Mellitus (T2DM) mdpi.comresearchgate.net.

Anti-Alzheimer’s Potential

This compound exhibits potential in combating Alzheimer's disease (AD) through its inhibitory effects on acetylcholinesterase (AChE) researchgate.netresearchgate.netmdpi.comnih.govdntb.gov.uanih.gov. Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine, a neurotransmitter vital for memory and cognitive function. Inhibiting AChE can increase acetylcholine levels in the brain, which is a common therapeutic strategy for managing AD symptoms researchgate.netresearchgate.netmdpi.comdntb.gov.uanih.gov. Studies have shown that this compound significantly inhibits acetylcholinesterase, with reported IC50 values of 7.77 µM, comparable to the standard drug donepezil (B133215) researchgate.netresearchgate.netmdpi.comdntb.gov.ua. Furthermore, this compound's potential neuroprotective mechanisms may also involve its antioxidant properties, which can combat oxidative stress implicated in neurodegeneration mdpi.comnih.gov.

Anti-melanogenic Effects

This compound has demonstrated anti-melanogenic properties, suggesting its utility in cosmetic applications for skin lightening and treating hyperpigmentation researchgate.netsci-hub.sedntb.gov.ua. Melanogenesis, the process of melanin (B1238610) pigment production, is regulated by enzymes such as tyrosinase. Research indicates that this compound, as a component of Okinawa propolis, may influence melanin production. While specific in vitro data detailing this compound's direct tyrosinase inhibition or effects on melanin content are less extensively detailed in the provided search results compared to other activities, its broader classification as a prenylated flavonoid with potential anti-melanogenic effects, alongside related compounds in propolis, points to this capability researchgate.netsci-hub.sedntb.gov.ua.

Longevity-Extending Effects

Evidence suggests that this compound and related compounds from Okinawa propolis may contribute to longevity extension, potentially through mechanisms involving the p21-activated kinase 1 (PAK1) pathway researchgate.netmdpi.comsci-hub.seresearchgate.net. Studies in Caenorhabditis elegans have shown that Okinawa propolis extract, rich in nymphaeols, can extend lifespan by inactivating the oncogenic kinase PAK1 researchgate.netmdpi.comsci-hub.seresearchgate.net. PAK1 is implicated in various cellular processes and diseases, and its modulation is being explored for its impact on aging and healthspan researchgate.netmdpi.comsci-hub.seresearchgate.net. While direct studies on this compound's specific longevity-extending mechanisms in C. elegans are not detailed here, its role as a major component of propolis with these reported effects highlights its potential in this area researchgate.netmdpi.comsci-hub.seresearchgate.net.

Advanced Research Directions and Future Perspectives for Nymphaeol a

Integrated Computational and Experimental Approaches for Mechanism Elucidation

The elucidation of the precise molecular mechanisms underlying Nymphaeol A's bioactivities is a paramount goal for future research. A synergistic approach that combines computational modeling with experimental validation offers a powerful strategy to achieve this.

Recent groundbreaking computational studies have already begun to shed light on how this compound interacts with cellular environments. bioengineer.org Advanced molecular dynamics simulations, for instance, have been employed to model the behavior of this compound within complex biological membranes that mimic those of human cells. researchgate.net These simulations revealed that the molecule spontaneously inserts itself into the lipid bilayer. researchgate.net Once inside the membrane, this compound tends to adopt its most extended conformation, positioning itself among the lipid chains and thereby slightly increasing the membrane's fluidity. researchgate.net This alteration of the membrane's physical properties is a critical insight, as membrane fluidity influences numerous cellular processes, including the function of membrane-bound proteins and signal transduction pathways. bioengineer.org

This computational work provides a strong foundation and a clear direction for complementary experimental studies. Future research should aim to experimentally validate these computational predictions. Techniques such as fluorescence recovery after photobleaching (FRAP) and nuclear magnetic resonance (NMR) spectroscopy could be used to measure changes in membrane fluidity in the presence of this compound. Furthermore, the predicted interactions between this compound and specific membrane lipids or proteins can be investigated using surface plasmon resonance (SPR) or co-immunoprecipitation assays.

This iterative cycle of computational prediction and experimental validation will be crucial for building a comprehensive, atomistic-level understanding of how this compound exerts its effects, potentially by modulating membrane-associated proteins or signaling complexes. bioengineer.org

Table 1: Integrated Approaches for this compound Mechanism Studies

| Approach | Technique/Method | Objective | Key Findings/Potential Insights |

|---|---|---|---|

| Computational | Molecular Dynamics (MD) Simulations | Simulate the interaction of this compound with lipid bilayers. | Revealed spontaneous insertion, extended conformation within the membrane, and increased membrane fluidity. researchgate.net |

| Experimental | Fluorescence Recovery After Photobleaching (FRAP) | Validate the predicted increase in membrane fluidity. | Direct measurement of lipid diffusion coefficients to confirm computational findings. |

| Experimental | NMR Spectroscopy | Characterize the structural and dynamic changes in the membrane upon this compound insertion. | Detailed information on the location, orientation, and effects of this compound on lipid acyl chains. |

| Experimental | Surface Plasmon Resonance (SPR) | Investigate direct binding interactions with specific membrane proteins. | Identification of direct molecular targets and quantification of binding affinities. |

Exploration of Novel Molecular Targets and Pathways

While the antioxidant properties of this compound are well-recognized, its anticancer potential is linked to more specific molecular targets and signaling pathways that are ripe for further exploration. A significant area of current and future research is its anti-angiogenic activity. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

Experimental studies have demonstrated that this compound effectively suppresses angiogenesis both in vitro and in vivo. bioengineer.orgresearchgate.net The primary mechanism identified is the targeted inactivation of the Mitogen-activated protein kinase/ERK kinase 1/2 (MEK1/2) and the subsequent inactivation of Extracellular signal-regulated kinase 1/2 (ERK1/2). bioengineer.orgresearchgate.net This signaling cascade is a crucial survival pathway in endothelial cells, and its inhibition by this compound leads to the suppression of new blood vessel formation. bioengineer.org

Beyond inhibiting survival signals, this compound has been shown to actively induce programmed cell death, or apoptosis, in human umbilical vein endothelial cells (HUVECs). bioengineer.org This process is caspase-dependent, involving the activation of the initiator caspase-9 and the effector caspase-3. bioengineer.org The activation of this caspase cascade ultimately leads to the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), and the execution of apoptosis. bioengineer.org

Future research should aim to identify the upstream molecular target that initiates this cascade. It is plausible that this compound interacts directly with a receptor or enzyme that regulates the MEK/ERK pathway. Identifying this primary target would be a significant breakthrough, enabling a more precise understanding of its anti-angiogenic and anticancer effects. Furthermore, exploring the impact of this compound on other cancer-related pathways, such as those involved in cell cycle regulation, invasion, and metastasis, could reveal additional therapeutic potentials.

Table 2: Known Molecular Targets and Pathways of this compound

| Process Affected | Pathway | Key Molecular Targets | Observed Effect |

|---|---|---|---|

| Angiogenesis | MEK/ERK Signaling | MEK1/2, ERK1/2 | Inactivation/decreased phosphorylation, leading to inhibition of tube formation. bioengineer.org |

| Apoptosis | Intrinsic Caspase Cascade | Caspase-9, Caspase-3, PARP | Activation of caspases and cleavage of PARP, leading to endothelial cell death. bioengineer.org |

Development of Chemoenzymatic Synthetic Routes

A key step in the biosynthesis of this compound is the attachment of a geranyl group to a flavonoid backbone, a reaction catalyzed by prenyltransferases. researchgate.net The development of a chemoenzymatic route for this compound would likely hinge on harnessing such an enzyme. The general strategy would involve the synthesis of the flavonoid precursor, such as naringenin (B18129) or eriodictyol (B191197), through established chemical methods. This precursor would then serve as a substrate for a specific flavonoid prenyltransferase.

The critical challenge lies in identifying or engineering a suitable prenyltransferase that can efficiently catalyze the regiospecific geranylation at the C-6 position of the flavonoid A-ring. While many prenyltransferases have been identified, they often exhibit strict substrate and regiospecificity. researchgate.net Future research should focus on:

Bioprospecting: Screening microbial and plant sources for novel prenyltransferases with the desired activity. Fungal prenyltransferases, for example, have shown promise due to their solubility and broader substrate acceptance compared to their membrane-bound plant counterparts.

Enzyme Engineering: Utilizing techniques like directed evolution and structure-guided mutagenesis to alter the substrate specificity and improve the catalytic efficiency of known prenyltransferases.

Process Optimization: Developing a scalable bioprocess that integrates the enzymatic step with the chemical synthesis of the precursor and efficient downstream purification of this compound.

A successful chemoenzymatic route would not only provide a reliable supply of this compound but also enable the creation of novel analogues with potentially enhanced bioactivities by using different prenyl donors or flavonoid backbones.

Ecological and Evolutionary Role of this compound in Producer Organisms

Understanding the natural function of this compound in the organisms that produce it provides valuable context for its biological activities and evolutionary significance. This compound is prominently found in the leaves of the tropical tree Macaranga tanarius and is also a key component of certain types of propolis, a resinous substance used by honeybees. news-medical.netnih.gov

In Macaranga tanarius, this compound and related prenylated flavanones are believed to play a significant ecological role in allelopathy. researchgate.netnih.gov Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Studies have shown that compounds isolated from the fallen leaves of M. tanarius, including nymphaeols, can inhibit the growth of competing plant seedlings. nih.gov This chemical defense mechanism helps the plant to establish dominance and secure resources in its environment. The production of these compounds likely evolved as a strategy to outcompete other plants and defend against herbivores and pathogens.

Future research in this area could involve field studies to quantify the allelopathic impact of this compound in natural ecosystems and detailed microbiological studies to assess its specific contribution to the antimicrobial shield of the beehive.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.